Rifamycins -

Rifamycins

Catalog Number: EVT-8112358
CAS Number:
Molecular Formula: C37H45NO12
Molecular Weight: 695.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A group of ANTI-BACTERIAL AGENTS characterized by a chromophoric naphthohydroquinone group spanned by an aliphatic bridge not previously found in other known ANTI-BACTERIAL AGENTS. They have been isolated from fermentation broths of Streptomyces mediterranei.
Source

Rifamycins are primarily sourced from Amycolatopsis mediterranei, but recent studies have identified additional rifamycin-producing strains in marine environments, such as certain species of Salinispora. These findings suggest that rifamycin biosynthesis may be more widespread among actinobacteria than previously recognized .

Classification

Rifamycins can be classified based on their structural variations and pharmacological properties. The main subclasses include:

  • Rifampicin: Used extensively for tuberculosis treatment.
  • Rifabutin: Preferred for patients with HIV due to its lower drug interaction potential.
  • Rifapentine: Noted for its long half-life, allowing for less frequent dosing.
Synthesis Analysis

Methods and Technical Details

The synthesis of rifamycins involves several chemical reactions, primarily starting from rifamycin S. Various methods have been developed to enhance yield and purity:

  1. Rifampicin Synthesis: One efficient method involves reacting rifamycin S in a dipolar aprotic solvent like dimethylformamide or dimethylacetamide with specific reagents such as 1-amino-4-methylpiperazine. This process typically results in yields exceeding 90% .
  2. 3-Amino-Rifamycin S Preparation: A novel method for synthesizing 3-amino-rifamycin S involves dissolving 3-bromo-rifamycin S in a solvent mixture, followed by reaction with methanolic ammonia. This method is noted for its high yield (over 80%) and purity (over 98.5%) and is suitable for large-scale production .
Molecular Structure Analysis

Structure and Data

The core structure of rifamycins features a naphthofuran moiety, which is critical for their biological activity. The molecular formula for rifampicin is C_43H_58N_4O_12, while rifabutin has the formula C_43H_62N_4O_11. Key structural elements include:

  • Naphthalene ring system
  • Furan ring
  • Hydroxyl groups

The structural diversity among rifamycins arises from modifications at various positions on these rings, affecting their pharmacokinetics and spectrum of activity.

Chemical Reactions Analysis

Reactions and Technical Details

Rifamycins undergo several key chemical reactions during their synthesis and metabolism:

  • Hydrolysis: Rifamycins can hydrolyze under acidic or basic conditions, leading to inactive forms.
  • Oxidation: Certain derivatives like rifamycin B are prone to rapid oxidation, which can affect their stability during purification processes .
  • Acylation: Modifications such as acylation can enhance the antibacterial properties of these compounds.
Mechanism of Action

Process and Data

Rifamycins exert their antibacterial effects primarily through the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of DNA into RNA, effectively halting protein synthesis in bacteria. The binding affinity varies among different rifamycins:

  • Rifampicin has a strong affinity for the β-subunit of RNA polymerase.
  • The mechanism is characterized by the formation of a stable complex between the antibiotic and the enzyme, leading to bactericidal activity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rifamycins possess distinct physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethylformamide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; stability varies among different derivatives.
  • Melting Points: Varying melting points characterize different compounds within the class (e.g., rifampicin melts around 183°C).

Relevant data indicate that these properties significantly influence their formulation and delivery methods in clinical settings.

Applications

Scientific Uses

Rifamycins are predominantly used in clinical medicine for treating:

  • Tuberculosis: As first-line agents due to their efficacy against Mycobacterium tuberculosis.
  • Other Infections: Effective against certain strains of Staphylococcus aureus and other Gram-positive bacteria.

In addition to therapeutic applications, rifamycins are also utilized in research settings to study bacterial RNA polymerase function and resistance mechanisms, contributing to our understanding of antibiotic action and resistance development.

Introduction to Rifamycins: Historical and Taxonomic Context

Historical Discovery and Early Development of Rifamycin Derivatives

The rifamycin saga began in 1957 when microbiologists from the Italian pharmaceutical company Gruppo Lepetit SpA isolated a novel actinomycete strain from a pine forest soil sample collected near Saint-Raphaël, France. Under the direction of Piero Sensi and Maria Teresa Timbal, with collaboration from Israeli scientist Pinhas Margalith, researchers discovered a family of closely related antibiotics produced by this bacterium, initially named Streptomyces mediterranei in recognition of its Mediterranean origin. The proprietary naming "rifamycin" (originally "rifomycin") drew inspiration from the popular 1955 French crime film "Rififi," reflecting the compound's ability to "gang up" against bacterial pathogens [1] [8].

The initial fermentation broth yielded a mixture of five structurally similar compounds designated Rifamycins A-E. Among these, only Rifamycin B demonstrated sufficient stability for isolation, though it possessed disappointingly weak antibacterial activity. A critical breakthrough emerged when researchers observed that Rifamycin B underwent spontaneous oxidation and hydrolysis in aqueous solutions, transforming into the highly bioactive Rifamycin S. Subsequent chemical reduction yielded Rifamycin SV, which became the first therapeutically useful derivative introduced for clinical use in 1962 as an intravenous antibiotic against Gram-positive infections and tuberculosis. Despite its efficacy, Rifamycin SV's limitation to parenteral administration spurred further chemical modifications, leading to the development of Rifamide, an equally parenteral-only derivative [1] [2].

The definitive therapeutic revolution arrived in 1966 with Lepetit's synthesis of Rifampicin (rifampin), the first orally bioavailable rifamycin. This achievement represented the culmination of an extensive medicinal chemistry program that overcame the pharmacokinetic limitations of earlier derivatives. Rifampicin's introduction transformed tuberculosis treatment, enabling combination regimens that reduced therapy duration from 18-24 months to 6-9 months. Lepetit secured patent protection (British Patent GB921045 in 1963; U.S. Patent 3,150,046 in 1964), recognizing the compound's profound therapeutic and commercial potential. The clinical impact was immediate and substantial—rifampicin-based regimens proved remarkably effective against both rapidly dividing mycobacteria and "persister" cells that exhibited metabolic dormancy, a key factor in tuberculosis relapse [1] [4] [8].

Table 1: Key Milestones in Rifamycin Development

YearDevelopment MilestoneSignificance
1957Isolation of Streptomyces mediterranei (soil sample, France)Discovery of rifamycin-producing actinomycete
1958-1959Isolation of Rifamycins A-E; identification of Rifamycin BFirst stable isolate from fermentation broth
1962Introduction of Rifamycin SVFirst clinically used rifamycin (IV administration)
1963-1964Patent protection for Rifamycin BIntellectual property foundation
1966Synthesis of Rifampicin (rifampin)First oral rifamycin; revolutionized TB therapy
1975Synthesis of RifapentineLonger half-life derivative
1992Approval of Rifabutin (US market)Enhanced activity against MAC
1998Approval of Rifapentine (US market)Weekly dosing for latent TB

Subsequent decades witnessed the development of semisynthetic derivatives with improved pharmacological profiles:

  • Rifabutin: Synthesized in 1975 by Achifar and introduced in the U.S. (1992), this derivative of rifamycin S offers enhanced activity against Mycobacterium avium complex (MAC) and slightly better penetration into tissues.
  • Rifapentine: First synthesized in 1965 (Achifar) but not marketed until 1998 (Hoechst Marion Roussel/Aventis), it features an extended half-life permitting once-weekly dosing in select tuberculosis regimens.
  • Rifaximin: A poorly absorbed derivative (approved 2004) that achieves high intestinal concentrations, making it valuable for hepatic encephalopathy and traveler's diarrhea without significant systemic effects [1] [4] [10].

Taxonomic Classification of Amycolatopsis mediterranei and Phylogenetic Relationships

The rifamycin-producing bacterium has undergone multiple taxonomic reclassifications reflecting advances in microbial systematics. Initially named Streptomyces mediterranei by Beretta and Margalith (1957), its cell wall composition prompted reclassification to Nocardia mediterranei by Thiemann in 1969. This assignment persisted until 1986, when Lechevalier's analysis revealed the absence of mycolic acids—a defining characteristic of Nocardia and Rhodococcus species. This critical observation, coupled with resistance to Nocardia-specific phages, justified establishing a new genus, Amycolatopsis, with the strain designated as Amycolatopsis mediterranei [1] [7].

The taxonomic journey culminated in 2004 when a comprehensive polyphasic study by Bala et al. resolved lingering uncertainties. Through 16S ribosomal RNA gene sequencing and DNA-DNA hybridization experiments, researchers demonstrated that the rifamycin-producing strain DSM 46095 (originally isolated as strain NT 19 from soil near Alice Springs, Australia) exhibited sufficient genetic divergence from A. mediterranei to merit species status. Pulsed-field gel electrophoresis (PFGE) profiling revealed distinct genomic fingerprints compared to other Amycolatopsis reference strains. Furthermore, analyses of phospholipid patterns and fatty acid methyl ester (FAME) profiles demonstrated differences as significant as those between established Amycolatopsis species. These findings validated the proposal of Amycolatopsis rifamycinica sp. nov., with NT 19T (=DSM 46095T=ATCC 27643T) as the type strain [5] [7] [9].

Table 2: Phylogenetic Reclassification of Rifamycin-Producing Actinomycete

YearClassificationBasis for ClassificationKey Researchers/References
1957Streptomyces mediterraneiMorphological & biochemical characteristicsMargalith, Beretta
1969Nocardia mediterraneiCell wall composition typical of NocardiaThiemann
1986Amycolatopsis mediterraneiAbsence of mycolic acids; phage resistanceLechevalier
2004Amycolatopsis rifamycinica sp. nov.16S rRNA sequencing; DNA-DNA hybridization; PFGE; chemotaxonomyBala et al.

Modern genomic analyses place A. rifamycinica firmly within the phylum Actinomycetota, class Actinomycetes, order Pseudonocardiales, and family Pseudonocardiaceae. Its closest phylogenetic relatives include Amycolatopsis kentuckyensis NRRL B-24129T, A. lexingtonensis NRRL B-24129T, and A. pretoriensis NRRL B-24133T, though DNA relatedness values below 70% confirm its distinct species status. The organism is an obligate aerobe with mesophilic growth requirements (optimum ~28°C) and forms dahlia yellow to nut brown colonies on various International Streptomyces Project (ISP) media after 10-14 days incubation. Unlike many actinomycetes, it lacks aerial mycelium formation and demonstrates positive Gram-staining with high genomic G+C content typical of this taxonomically complex genus [5] [7] [9].

Role of Rifamycins in the Ansamycin Antibiotic Family

Rifamycins constitute a specialized subgroup within the broader ansamycin antibiotic family, characterized by an aliphatic "ansa" bridge (Latin ansa = handle) spanning non-adjacent positions of an aromatic nucleus, typically naphthalene or naphthoquinone/benzoquinone rings. This distinctive architecture imparts conformational rigidity and enables precise three-dimensional interaction with biological targets. Ansamycins are categorized based on their aromatic moieties: benzoquinoid (e.g., geldanamycin) and naphthoquinoid (rifamycins). The rifamycin ansa chain consists of acetate and propionate-derived subunits, biosynthesized via a type I polyketide synthase (PKS) pathway initiated by the unusual starter unit 3-amino-5-hydroxybenzoic acid (AHBA) [3] [10].

The molecular mechanism unifying ansamycins involves specific inhibition of RNA synthesis, though precise targets vary. Rifamycins bind the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), specifically within the enzyme's DNA/RNA channel. Crystallographic studies reveal that rifamycins sterically occlude the elongating RNA transcript when the oligonucleotide reaches 2-3 nucleotides in length, effectively blocking transcriptional initiation without affecting eukaryotic RNA polymerases. This selective binding stems from key hydrophobic interactions between the ansa chain and conserved residues in the RNAP β-subunit. Single amino acid mutations in this region (particularly in the rpoB gene) confer high-level resistance—a significant clinical challenge requiring combination therapy. In contrast, benzoquinoid ansamycins like geldanamycin target Hsp90 molecular chaperones in eukaryotic cells, disrupting oncoprotein stabilization in cancer cells [1] [3] [6].

Rifamycins demonstrate unique pharmacological advantages within the ansamycin family:

  • Exceptional intracellular penetration: Their lipophilic nature facilitates accumulation within macrophages, crucial for eradicating phagocytosed mycobacteria [1] [6].
  • Bactericidal activity against dormant "persisters": This property, uncommon among antibiotics, makes them indispensable in tuberculosis regimens targeting metabolically inactive bacilli [1].
  • Post-antibiotic effect: Prolonged suppression of bacterial growth after brief exposure permits flexible dosing schedules [3].
  • Immunomodulatory potential: Rifaximin modulates bacterial adhesion, inflammatory cytokine release, and NF-κB expression in gastrointestinal mucosa, expanding utility to Crohn's disease investigation [10].

Table 3: Clinically Significant Rifamycin Derivatives and Their Features

RifamycinYear IntroducedStructural FeaturesPrimary Clinical Applications
Rifamycin SV1962Hydroquinone form of Rifamycin SIV treatment of Gram-positive infections (historical)
Rifampicin (Rifampin)19663-(4-methylpiperazinyliminomethyl) derivativeTuberculosis; leprosy; staphylococcal infections
Rifabutin1992Spiropiperidyl derivative; increased lipophilicityMycobacterium avium complex (MAC); TB in HIV patients
Rifapentine1998Cyclopentyl ring; extended half-lifeLatent TB infection (weekly dosing)
RifalazilInvestigationalBenzoxazinorifamycin; enhanced potencyInvestigational for chlamydial infections
Rifaximin2004Poorly absorbed; pyridoimidazole substitutionTraveler's diarrhea; hepatic encephalopathy

The biosynthetic gene cluster (rif) responsible for rifamycin production spans over 80 kb and contains genes encoding modular polyketide synthases (rifA-E), amidotransferases (rifG-N for AHBA synthesis), and post-PKS modification enzymes. The loading module features a non-ribosomal peptide synthetase (NRPS) that incorporates AHBA, followed by chain elongation using two acetate and eight propionate extender units. RifF, a dedicated amide synthase, catalyzes macrolactam ring formation releasing the linear undecaketide as proansamycin X, which undergoes oxidative cyclization to form the naphthoquinone chromophore. This intricate pathway exemplifies nature's synthetic ingenuity and provides a foundation for bioengineering novel analogs through combinatorial biosynthesis [1] [3].

Properties

Product Name

Rifamycins

IUPAC Name

[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Molecular Formula

C37H45NO12

Molecular Weight

695.8 g/mol

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-

InChI Key

BTVYFIMKUHNOBZ-QXMMDKDBSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.